molecular formula C14H6Br2N2S2Se B3270793 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole CAS No. 534591-72-5

4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole

Cat. No.: B3270793
CAS No.: 534591-72-5
M. Wt: 505.1 g/mol
InChI Key: IBBJJOMQXDIMHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

BTF is synthesized through a relatively straightforward process. Researchers have developed efficient synthetic routes to obtain BTF with high yields. One such method involves reacting 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in a suitable solvent (e.g., dichlorobenzene). The resulting red monomer can then be further utilized in subsequent applications .


Chemical Reactions Analysis

  • In a blend of BTF with the wide-bandgap polymer J71 and the low-bandgap acceptor ITIC , ternary PSCs achieve a power conversion efficiency (PCE) of 12.35% , surpassing the binary J71:ITIC device .
  • When combined with the benchmark binary active layer PM6:Y6 , BTF leads to an outstanding PCE of 16.53% , the highest reported among all ternary PSCs .

Scientific Research Applications

  • Optoelectronic Applications :

    • Shaik et al. (2016) synthesized acceptor–donor–acceptor-type compounds containing benzoselenadiazole, which exhibited good thermal stability and low band gaps, indicating their potential use in optoelectronics (Shaik et al., 2016).
    • Keshtov et al. (2013) developed narrow band-gap copolymers containing benzodithiophene and benzoselenadiazole units, showing potential for photovoltaic applications (Keshtov et al., 2013).
  • Cancer Therapeutics :

    • Liang et al. (2016) found that benzimidazole-containing selenadiazole derivatives exhibited potent antiproliferative effects against breast cancer cell lines (Liang et al., 2016).
    • Zhang et al. (2014) reported that a selenadiazole derivative induced apoptosis in human glioma cells, demonstrating potential as a therapeutic agent (Zhang et al., 2014).
  • Chemical Synthesis and Properties :

    • Cillo and Lash (2004) developed the first synthesis of benzo[1,2-c:3,4-c']bis[1,2,5]selenadiazole, contributing to the understanding of the chemical properties of these compounds (Cillo & Lash, 2004).
    • Hintz et al. (2010) studied the electronic structure and interface properties of a related molecule, providing insights into its application in solar cells (Hintz et al., 2010).
  • Fluorescent Materials and Sensors :

    • Li et al. (2015) synthesized benzo[c][1,2,5]selenadiazole-based derivatives with potential applications as fluorescent sensors (Li et al., 2015).
  • Antimicrobial and Antimycobacterial Activity :

    • Chitra et al. (2011) synthesized mono and bis-1,2,3-selenadiazole derivatives and evaluated their antimicrobial and antimycobacterial activities (Chitra et al., 2011).

Mechanism of Action

  • Simultaneously enhance short-circuit current density, open-circuit voltage, and fill factor in ternary PSCs .

Properties

IUPAC Name

4,7-bis(5-bromothiophen-2-yl)-2,1,3-benzoselenadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br2N2S2Se/c15-11-5-3-9(19-11)7-1-2-8(10-4-6-12(16)20-10)14-13(7)17-21-18-14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBJJOMQXDIMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=N[Se]N=C2C(=C1)C3=CC=C(S3)Br)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br2N2S2Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855903
Record name 4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzoselenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534591-72-5
Record name 4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzoselenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole
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4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole
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Reactant of Route 6
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole

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